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molecular formula C9H7F3O3 B8547760 4-Hydroxy-3-methoxy-5-(trifluoromethyl)benzaldehyde CAS No. 116314-60-4

4-Hydroxy-3-methoxy-5-(trifluoromethyl)benzaldehyde

Cat. No. B8547760
M. Wt: 220.14 g/mol
InChI Key: IDHLTDAHMWZQQR-UHFFFAOYSA-N
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Patent
US04963590

Procedure details

A solution containing 1.9 g of 2-methoxy-6-trifluoromethylphenol and 1.4 g of hexamethylenetetramine in 20 ml of trifluoroacetic acid was refluxed for 1 h. The solvent was removed in reduced pressure, 50 ml of 1 N hydrochloric acid was added to the residue and the solution was extracted with dichloromethane. Most part of the solvent was evaporated in vacuo and petroleum ether was added, whereupon the product crystallized. Yield 0.7 g (32%), m.p. 151°-152° C.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]([F:12])([F:11])[F:10])[C:4]=1[OH:13].C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:26](O)=[O:27]>>[OH:13][C:4]1[C:5]([C:9]([F:11])([F:10])[F:12])=[CH:6][C:7]([CH:26]=[O:27])=[CH:8][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)C(F)(F)F)O
Name
Quantity
1.4 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in reduced pressure, 50 ml of 1 N hydrochloric acid
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
Most part of the solvent was evaporated in vacuo and petroleum ether
ADDITION
Type
ADDITION
Details
was added, whereupon the product
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=O)C=C1C(F)(F)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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